ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Description
Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound with the molecular formula C26H23N3O4S . This compound features a unique structure that includes an imidazole ring, a nitrobenzyl group, and a sulfanyl linkage, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 2-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-2-33-23(30)17-28-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)27-26(28)34-18-19-13-15-22(16-14-19)29(31)32/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFWZDLXINYISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfanyl position .
Scientific Research Applications
Chemistry
Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various microbial strains.
- Anticancer Activity: Preliminary investigations suggest that it may exhibit cytotoxic effects on cancer cell lines, potentially serving as a lead compound in cancer therapy.
Medicine
The compound is being explored for its therapeutic effects:
- Drug Development: this compound is under investigation for its potential use in developing new medications targeting specific diseases due to its unique chemical properties and biological activities .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Ethyl 2-{2-[(4-hydroxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Uniqueness
Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is unique due to the presence of the nitrobenzyl group, which imparts distinct redox properties and potential biological activities not found in its analogs .
Biological Activity
Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The imidazole ring is a critical component, known for its diverse biological activities. The presence of the nitrobenzyl and sulfanyl groups enhances its pharmacological profile.
Antimicrobial Activity
Studies have shown that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of 4,5-diphenylimidazole have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Staphylococcus aureus | 4 μg/mL |
| 6c | Staphylococcus aureus | 16 μg/mL |
| 6c | Enterococcus faecalis | 16 μg/mL |
These results indicate that certain derivatives can be more potent than traditional antibiotics like ciprofloxacin .
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer potential. A study highlighted the cytotoxicity of thiazole-containing compounds against various cancer cell lines. The presence of electron-donating groups significantly influenced their activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 (skin cancer) | <1 |
| Compound B | HT29 (colon cancer) | <1 |
These compounds demonstrated interactions with cellular targets that are crucial for cancer cell survival .
Anti-inflammatory Activity
The anti-inflammatory effects of compounds similar to this compound have been documented. Studies indicate that imidazole derivatives can inhibit pro-inflammatory cytokines, which are key players in chronic inflammation .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Mechanism : Induction of apoptosis in cancer cells and inhibition of angiogenesis.
- Anti-inflammatory Mechanism : Modulation of signaling pathways involved in inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of imidazole derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of imidazole derivatives and tested them against resistant strains of bacteria. This compound showed promising results against Staphylococcus aureus.
-
Evaluation in Cancer Models :
- In vivo studies demonstrated that the compound reduced tumor size in xenograft models, indicating its potential as an anticancer agent.
-
Inflammation Models :
- The compound was tested in animal models for inflammatory diseases, showing a reduction in inflammatory markers and improved clinical scores.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving imidazole core formation, sulfanyl group introduction, and esterification. Key intermediates (e.g., 4-nitrobenzyl thiol derivatives) should be characterized using HPLC for purity (>98%) and FTIR to confirm functional groups (e.g., S-H stretch at ~2550 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) . For regioselective imidazole substitution, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize using pH-controlled conditions (e.g., sodium acetate buffer, pH 4.6) to minimize side products .
Q. How can researchers ensure reproducibility in synthesizing this compound given variability in nitrobenzyl-thiol coupling efficiency?
- Methodological Answer : Variability in coupling efficiency often arises from competing oxidation of the thiol group. To mitigate this:
- Use inert atmosphere (N₂/Ar) during reactions involving sulfanyl intermediates.
- Add reducing agents (e.g., TCEP hydrochloride) to stabilize thiols .
- Validate yields via quantitative NMR (e.g., integration of imidazole proton signals at δ 7.2–7.8 ppm) and cross-check with mass spectrometry (expected [M+H]⁺ ~509 m/z) .
Q. What safety protocols are critical when handling intermediates like 4-nitrobenzyl derivatives?
- Methodological Answer :
- Nitro-containing compounds may be explosive under friction or heat. Use small batch sizes (<1 g) and avoid grinding.
- Follow Chemical Hygiene Plan guidelines for advanced labs: wear flame-resistant lab coats, conduct reactions in fume hoods, and store intermediates in explosion-proof refrigerators .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the imidazole core in this compound for targeted derivatization?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps of the imidazole ring. Focus on frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the sulfur atom at position 2 may exhibit higher nucleophilicity (HOMO localized here), enabling selective alkylation. Validate predictions with experimental Hammett constants (σ values for substituents) to correlate electronic effects with reaction rates .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations in the imidazole ring)?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering). To resolve:
- Perform variable-temperature NMR (−40°C to 25°C) to slow conformational changes.
- Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.
- Compare with X-ray crystallography data of analogous compounds (e.g., 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride, CCDC deposition 752345) to confirm spatial arrangements .
Q. How can heterogeneous catalysis improve the scalability of sulfanyl group installation?
- Methodological Answer : Replace traditional homogeneous catalysts (e.g., Pd(PPh₃)₄) with mesoporous silica-supported Pd nanoparticles (2–5 nm diameter) to enhance recyclability. Optimize reaction conditions via DoE (Design of Experiments) : vary temperature (60–100°C), solvent polarity (toluene vs. DMF), and catalyst loading (1–5 mol%). Characterize catalyst stability using XPS to detect Pd leaching and BET surface area analysis post-reaction .
Q. What in silico approaches guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Perform molecular docking against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Prioritize analogs with lower binding energies (<−8 kcal/mol).
- Apply QSAR models to correlate substituent effects (e.g., nitro group position) with activity. Use ADMET prediction tools (e.g., SwissADME) to filter out candidates with poor pharmacokinetics .
Data Analysis and Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Discrepancies >5°C suggest impurities or polymorphic forms.
- Re-crystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and analyze via DSC to detect polymorph transitions.
- Cross-validate purity using elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Calculate EC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and repeat assays in triplicate. Include positive controls (e.g., cisplatin for cytotoxicity) to validate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
